molecular formula C19H14N4OS B12004933 1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol

1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol

Cat. No.: B12004933
M. Wt: 346.4 g/mol
InChI Key: LZVRAPDGMBUQQD-UDWIEESQSA-N
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Description

1-{(E)-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol (CAS: 160285-03-0) is a Schiff base derivative containing a 1,2,4-triazole core linked to a naphthol moiety via an iminomethyl bridge. Its molecular formula is C₁₉H₁₄N₄OS (MW: 346.414 g/mol) . The compound features:

  • A 2-naphthol substituent, enhancing aromatic interactions and solubility in organic solvents.
  • An (E)-iminomethyl bridge, stabilizing the planar conformation through conjugation .

The synthesis involves condensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with a naphthol-derived aldehyde, as outlined in triazole synthesis methodologies .

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H14N4OS/c24-17-11-10-13-6-4-5-9-15(13)16(17)12-20-23-18(21-22-19(23)25)14-7-2-1-3-8-14/h1-12,24H,(H,22,25)/b20-12+

InChI Key

LZVRAPDGMBUQQD-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol typically involves the condensation of 3-mercapto-5-phenyl-4H-1,2,4-triazole with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydroxyl group on the naphthol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The mercapto group can form strong bonds with metal surfaces, which is beneficial in materials science. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the triazole ring, aromatic systems, or bridging groups. These variations influence physicochemical properties and applications.

Table 1: Comparative Molecular Data
Compound Name Molecular Formula MW (g/mol) Substituents (vs. Target Compound) CAS Number
Target Compound C₁₉H₁₄N₄OS 346.414 3-Mercapto, 5-phenyl, 2-naphthol 160285-03-0
1-{[(3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol C₂₀H₁₆N₄O₂S 376.44 5-Phenoxymethyl instead of 5-phenyl 499119-08-3
(E)-4-{[(3-Propyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)imino]methyl}-3-(p-tolyl)-1,2... C₁₅H₁₆N₆O₂S 368.40 Propyl, sulfanylidene, p-tolyl Not provided
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS 169.24 Thiophene, methylamino, no triazole core Not provided
1-Fluoronaphthalene C₁₀H₇F 146.16 Fluorinated naphthalene, no triazole Not provided

Structural and Functional Differences

(a) Triazole Core Modifications
  • Phenoxymethyl Substitution (C₂₀H₁₆N₄O₂S): Replacing the 5-phenyl group with a phenoxymethyl increases molecular weight (376.44 vs.
  • The p-tolyl substituent enhances hydrophobicity compared to the target’s naphthol .
(b) Aromatic System Variations
  • Thiophene vs.
  • Fluorinated Naphthalene: Fluorine substitution (1-fluoronaphthalene) increases electronegativity but eliminates the triazole-iminomethyl scaffold critical for chelation .
(c) Bridging Groups and Conformation
  • The (E)-iminomethyl bridge in the target compound stabilizes a planar geometry, facilitating π-π interactions. In contrast, aliphatic bridges (e.g., methylamino in analogs) introduce conformational flexibility, reducing planarity .

Biological Activity

The compound 1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activities associated with this compound, including its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : The compound consists of a naphthol moiety linked to a triazole derivative through an imine bond.
  • Functional Groups : The presence of a mercapto group enhances its reactivity and potential biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives demonstrate cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (nM)
IIIaMCF-7182
IIIcMCF-724

The results suggest that the sulfanyltriazoles can potentially overcome resistance in cancer treatments, particularly against K103-related NNRTI-resistant mutants .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been widely documented. For example, studies have shown that Schiff base ligands derived from triazoles exhibit notable activity against both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes some findings:

Ligand/ComplexBacterial StrainActivity Level
Zn(II) ComplexStaphylococcus aureusEffective
Zn(II) ComplexEscherichia coliModerate
LigandCandida albicansEffective

These findings indicate that metal complexes derived from triazole ligands often show enhanced antimicrobial activity compared to their parent compounds .

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been investigated. Compounds such as those derived from 3-amino-1,2,4-triazole have shown significant free radical scavenging activity. For instance:

CompoundIC50 (µg/mL)
Nickel Complex18.9
Ligand3.1

These results suggest that the incorporation of triazole structures can enhance the antioxidant capacity of compounds .

Case Studies

A recent study synthesized and characterized a series of triazole-based Schiff bases and their metal complexes. These compounds were evaluated for their biological activities using various assays:

  • Cytotoxicity Assay : The synthesized compounds were tested against human cancer cell lines (MCF-7 and Bel-7402). Some complexes exhibited significant cytotoxicity compared to standard drugs like cisplatin.
  • Antimicrobial Assays : The compounds were tested against several bacterial and fungal strains, demonstrating varying degrees of effectiveness.
  • Antioxidant Assays : The antioxidant activities were assessed using DPPH radical scavenging methods.

These studies confirm the versatility and potential therapeutic applications of triazole derivatives in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation of 2-naphthol derivatives with triazole-based imine precursors. For example, outlines a protocol using NaBH₄ in absolute ethanol under reflux for reduction steps, achieving yields >60% . Solvent selection (e.g., ethanol/water mixtures) and reaction duration (4–6 hours) are critical for optimizing crystallinity and yield. Microwave-assisted synthesis ( ) offers an alternative for eco-friendly imine formation, reducing reaction times .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for -SH (3-mercapto group, ~2550 cm⁻¹) and phenolic -OH (~3300 cm⁻¹) .
  • ¹H-NMR : Confirm the (E)-imine configuration via coupling constants (J ≈ 12–16 Hz for trans isomers) and aromatic proton integration .
  • Elemental Analysis (CHNS) : Use a Vario MICRO analyzer to verify stoichiometry (e.g., C%: 65.2, H%: 4.3, N%: 15.1) as in .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : By-products may arise from incomplete reduction (e.g., residual Schiff base intermediates) or oxidation of the thiol group. recommends HPLC with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) to monitor impurities. Recrystallization in ethanol/water (1:3) improves purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity in pharmacological studies?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes). highlights such approaches for triazole-metal complexes, correlating binding scores (ΔG ≈ -8.2 kcal/mol) with experimental IC₅₀ values .
  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps ≈ 4.1 eV) and nucleophilic sites using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?

  • Methodological Answer :

  • Dose-Response Analysis : Test the compound across a concentration range (0.1–100 µM) to identify non-linear effects, as seen in ’s antimicrobial assays (MIC: 12.5 µg/mL) .
  • Mechanistic Studies : Use flow cytometry to distinguish cytostatic (cell cycle arrest at G1 phase) vs. cytotoxic (apoptosis via caspase-3 activation) modes of action .

Q. What strategies improve the compound’s stability under environmental or physiological conditions?

  • Methodological Answer :

  • Photostability : Conduct accelerated degradation studies under UV light (λ = 365 nm) to assess phenolic oxidation. recommends adding antioxidants (e.g., BHT, 0.1% w/v) to mitigate degradation .
  • pH Stability : Test solubility and stability in buffers (pH 3–10) to identify optimal storage conditions (e.g., pH 7.4 PBS for in vitro assays) .

Q. How can structural analogs be designed to enhance pharmacological activity while minimizing toxicity?

  • Methodological Answer :

  • SAR Studies : Modify the naphthol moiety with electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance antimicrobial potency, as in ’s derivatives (IC₅₀: 8.7 µM vs. 23.4 µM for parent compound) .
  • Toxicity Screening : Use zebrafish embryos (Danio rerio) for rapid in vivo toxicity profiling (LC₅₀ > 100 µM indicates low toxicity) .

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